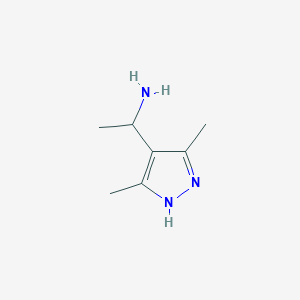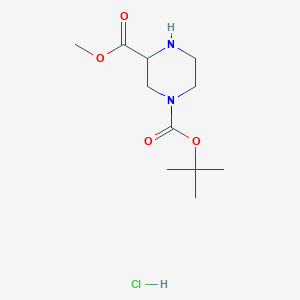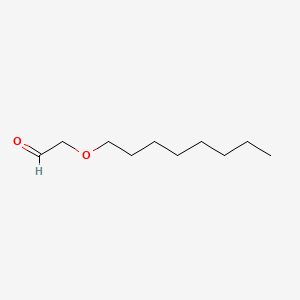
Octyloxy-acetaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Octyloxy-acetaldehyde, also known as 1-octyloxyethanal, is an organic compound with the molecular formula C10H20O2. It is a derivative of acetaldehyde where an octyloxy group is attached to the carbonyl carbon. This compound is a colorless liquid with a characteristic odor and is used in various chemical synthesis processes.
准备方法
Synthetic Routes and Reaction Conditions
Octyloxy-acetaldehyde, can be synthesized through the reaction of acetaldehyde with octanol in the presence of an acid catalyst. The reaction typically involves the formation of an acetal intermediate, which is then hydrolyzed to yield the desired product. The reaction conditions include:
Temperature: 60-80°C
Catalyst: Sulfuric acid or p-toluenesulfonic acid
Solvent: Toluene or dichloromethane
Industrial Production Methods
In an industrial setting, the production of acetaldehyde, (octyloxy)-, can be scaled up using continuous flow reactors. The process involves the same reaction mechanism but is optimized for higher yields and purity. The use of advanced catalysts and purification techniques ensures the efficient production of the compound.
化学反应分析
Types of Reactions
Octyloxy-acetaldehyde, undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: It can be reduced to the corresponding alcohol.
Substitution: The octyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like phosphorus tribromide (PBr3) or thionyl chloride (SOCl2).
Major Products Formed
Oxidation: Octyloxyacetic acid
Reduction: 1-octyloxyethanol
Substitution: Various halogenated derivatives depending on the substituent used.
科学研究应用
Octyloxy-acetaldehyde, has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on cellular processes and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavorings.
作用机制
The mechanism of action of acetaldehyde, (octyloxy)-, involves its interaction with various molecular targets and pathways. It can act as an electrophile, reacting with nucleophiles such as amines and thiols. This reactivity is crucial in its role as an intermediate in organic synthesis. Additionally, its ability to form hydrogen bonds and participate in polar interactions makes it a versatile compound in various chemical reactions.
相似化合物的比较
Similar Compounds
Acetaldehyde: The parent compound, simpler in structure and more reactive.
Propionaldehyde: Similar aldehyde with a propyl group instead of an octyloxy group.
Butyraldehyde: Another similar aldehyde with a butyl group.
Uniqueness
Octyloxy-acetaldehyde, is unique due to the presence of the octyloxy group, which imparts different physical and chemical properties compared to its simpler counterparts. This makes it valuable in specific applications where longer alkyl chains are required for desired reactivity or solubility.
属性
CAS 编号 |
53488-14-5 |
|---|---|
分子式 |
C10H20O2 |
分子量 |
172.26 g/mol |
IUPAC 名称 |
2-octoxyacetaldehyde |
InChI |
InChI=1S/C10H20O2/c1-2-3-4-5-6-7-9-12-10-8-11/h8H,2-7,9-10H2,1H3 |
InChI 键 |
IJPYVMFNQLITDN-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCOCC=O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Propanedioic acid, mono[(4-nitrophenyl)methyl] ester](/img/structure/B8811245.png)

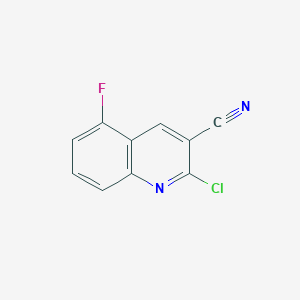
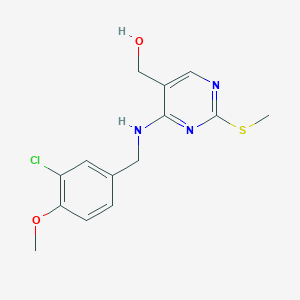
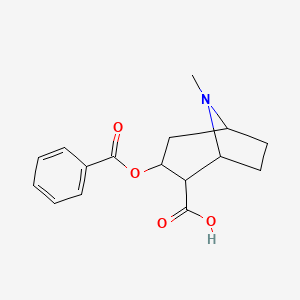
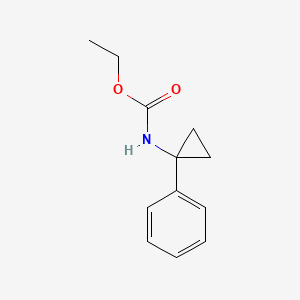


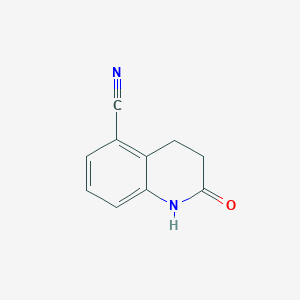
![1-[4-(Trifluoromethoxy)phenyl]cyclopentanecarbonitrile](/img/structure/B8811312.png)

